- Exploiting the radical reactivity of diazaphosphinanes in hydrodehalogenations and cascade cyclizations, Chemical Science, 2020, 11(18), 4786-4790
Cas no 95-13-6 (Indene)
Indene structure
Product Name:Indene
CAS No:95-13-6
MF:C9H8
MW:116.159822463989
MDL:MFCD00003777
CID:34778
PubChem ID:7219
Update Time:2023-10-31
Indene Chemical and Physical Properties
Names and Identifiers
-
- Indene
- inden
- Technicalindene
- INDONAPHTHENE
- 1H-INDENE
- Indene Odor Standard
- Indene Solution
- Indeneneat
- (+)-xylitol
- (1H)-indene
- eutrit
- kannit
- Klinit
- Kylit
- Meso-X
- newtol
- Xilite
- XYLIT
- XYLITE
- HSDB 5286
- NSC 9270
- 67H8Y6LB8A
- YBYIRNPNPLQARY-UHFFFAOYSA-N
- Indene, 90%, tech., stabilized
- Indenyl radical
- 1H-inden
- PubChem20728
- indene, (1H-indene)
- Indene, 98%
- Indene, >=99%
- Indene, analytical standard
- DSSTox_CID_22052
- DSSTox_RID_79907
- WLN: L56 BHJ
- DSSTox_GSID_42052
- KSC486S1J
- NSC9270
- Indene 10 microg/mL in Methanol
- NSC62567
- Indene (8CI)
- Indene,95%
-
- MDL: MFCD00003777
- Inchi: 1S/C9H8/c1-2-5-9-7-3-6-8(9)4-1/h1-6H,7H2
- InChI Key: YBYIRNPNPLQARY-UHFFFAOYSA-N
- SMILES: C1C=C2C=CCC2=CC=1
- BRN: 635873
Computed Properties
- Exact Mass: 116.06300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 0
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Ionization Potential: 8.81 eV
- Color/Form: Colorless transparent oily liquid
- Density: 0.996 g/mL at 25 °C(lit.)
- Melting Point: −5-−3 °C (lit.)
- Boiling Point: 180°C(lit.)
- Flash Point: Fahrenheit: 136.4 ° f
Celsius: 58 ° c - Refractive Index: n20/D 1.595(lit.)
- Solubility: organic solvents: miscible
- Water Partition Coefficient: Insoluble
- Stability/Shelf Life: Stable, but air and light sensitive; may polymerize upon exposure to light. Typically contains aroung 80 - 100 ppm of p-tert-butylcatechol as inhibitor. Refrigerate. Flammable. Incompatible with strong oxidizing agents.
- PSA: 0.00000
- LogP: 2.25590
- Solubility: Insoluble in water, soluble in ethanol, ether, acetone, benzene, pyridine and other organic solvents.
- Merck: 4939
- Sensitiveness: Light Sensitive
- pka: 20(at 25℃)
Indene Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H226,H304
- Warning Statement: P301+P310,P331
- Hazardous Material transportation number:UN 3295 3/PG 3
- WGK Germany:1
- Hazard Category Code: 10-65
- Safety Instruction: S23-S24/25-S62
- FLUKA BRAND F CODES:8
- RTECS:NK8225000
-
Hazardous Material Identification:
- Risk Phrases:R10; R65
- Packing Group:III
- Safety Term:3
- HazardClass:3
- PackingGroup:III
- TSCA:Yes
- Storage Condition:<0°C
Indene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105569-250mg |
Indene |
95-13-6 | ,,>99.0%(GC) | 250mg |
¥409.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105567-25ml |
Indene |
95-13-6 | 90% ,5-10 ppm tert-butylcatechol | 25ml |
¥46.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105567-250ml |
Indene |
95-13-6 | 90% ,5-10 ppm tert-butylcatechol | 250ml |
¥298.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105567-500ml |
Indene |
95-13-6 | 90% ,5-10 ppm tert-butylcatechol | 500ml |
¥514.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105567-50ml |
Indene |
95-13-6 | 90% ,5-10 ppm tert-butylcatechol | 50ml |
¥82.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105567-1L |
Indene |
95-13-6 | 90% ,5-10 ppm tert-butylcatechol | 1l |
¥926.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I105567-100ml |
Indene |
95-13-6 | 90% ,5-10 ppm tert-butylcatechol | 100ml |
¥132.90 | 2023-09-02 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12192-50ml |
1H-Indene, 90+%, stab. with 0.01% 4-tert-butylcatechol |
95-13-6 | stab. with 0.01% | 50ml |
¥548.00 | 2023-06-29 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12192-250ml |
1H-Indene, 90+%, stab. with 0.01% 4-tert-butylcatechol |
95-13-6 | stab. with 0.01% | 250ml |
¥905.00 | 2023-06-29 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12192-1000ml |
1H-Indene, 90+%, stab. with 0.01% 4-tert-butylcatechol |
95-13-6 | stab. with 0.01% | 1000ml |
¥3515.00 | 2023-06-29 |
Indene Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile , 1,3-Bis(1,1-dimethylethyl)hexahydro-1,3,2-diazaphosphorine Solvents: Toluene ; 5 h, 90 °C
Reference
Production Method 2
Reaction Conditions
1.1 Catalysts: Silica Solvents: Toluene ; 4.5 h, 373 K
Reference
- Silica supported heteropolyacid catalyzed dehydration of aldoximes to nitriles and alcohols to alkenes, Green Chemistry Letters and Reviews, 2011, 4(2), 143-149
Production Method 3
Reaction Conditions
1.1 Reagents: Zinc , Molybdenum pentachloride Solvents: Tetrahydrofuran ; rt
1.2 1 h, rt
1.2 1 h, rt
Reference
- Mild and efficient desulfurization of thiiranes with MoCl5/Zn system, Journal of Sulfur Chemistry, 2022, 43(2), 124-131
Production Method 4
Reaction Conditions
1.1 Reagents: 3-Methoxyaniline Solvents: Tetrahydrofuran ; 48 h, 66 °C
1.2 Reagents: Hydrogen ion ; acidified
1.2 Reagents: Hydrogen ion ; acidified
Reference
- Reductive debromination of 1,2-dibromides with anisidines, Tetrahedron Letters, 2016, 57(3), 285-287
Production Method 5
Reaction Conditions
1.1 Catalysts: Triphenylphosphine , Aluminum chloride Solvents: Nitromethane ; 2 h, 80 °C
Reference
- Lewis base-assisted Lewis acid-catalyzed selective alkene formation via alcohol dehydration and synthesis of 2-cinnamyl-1,3-dicarbonyl compounds from 2-aryl-3,4-dihydropyrans, Chinese Journal of Catalysis, 2016, 37(6), 979-986
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium bicarbonate , Sodium borohydride Catalysts: Vitamin B12 Solvents: Acetonitrile ; 16 h, rt
Reference
- Mild olefin formation via bio-inspired vitamin B12 photocatalysis, Chemical Science, 2021, 12(5), 1736-1744
Production Method 7
Reaction Conditions
1.1 Reagents: Lithium chloride ; 3 min, 80 °C
Reference
- Solvent-free dehydration of alcohols using LiCl-acidic alumina, Oriental Journal of Chemistry, 2012, 28(3), 1141-1145
Production Method 8
Reaction Conditions
1.1 Reagents: Neopentyl glycol Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 24 h, 80 °C
Reference
- Acid catalysed reaction of indanones, tetralones and benzosuberone with neopentyl glycol and other alkanediols under forced conditions, Journal of Chemical Research, 2010, 34(6), 325-329
Production Method 9
Production Method 10
Reaction Conditions
1.1 15 min, 550 °C
Reference
- An improved catalytic pyrolysis concept for renewable aromatics from biomass involving a recycling strategy for co-produced polycyclic aromatic hydrocarbons, Green Chemistry, 2019, 21(14), 3802-3806
Production Method 11
Production Method 12
Reaction Conditions
1.1 Reagents: tert-Butyl bromide Solvents: Acetonitrile ; 1 h, reflux
Reference
- Mild deprotection of PMB ethers using tert-butyl bromide, Tetrahedron Letters, 2015, 56(49), 6823-6826
Production Method 13
Reaction Conditions
1.1 Catalysts: Hexacarbonyldi-μ-chlorodichlorodiruthenium Solvents: Toluene ; 24 h, 80 °C
Reference
- Platinum and Ruthenium Chloride-Catalyzed Cycloisomerization of 1-Alkyl-2-ethynylbenzenes: Interception of π-Activated Alkynes with a Benzylic C-H Bond, Journal of Organic Chemistry, 2009, 74(15), 5471-5475
Production Method 14
Reaction Conditions
1.1 Solvents: Trihexyltetradecylphosphonium bromide ; 30 min, 120 °C
Reference
- Dehydration of benzyl alcohols in phosphonium ionic liquids: Synthesis of ethers and alkenes, Advanced Synthesis & Catalysis, 2011, 353(17), 3178-3186
Production Method 15
Reaction Conditions
1.1 Catalysts: Sodium bisulfate monohydrate Solvents: Water ; 24 h, 80 °C
Reference
- Simple synthesis method of olefin, China, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Molybdenum hexacarbonyl Solvents: Toluene ; 1.5 h, reflux
Reference
- Selective and efficient desulfurization of thiiranes with Mo(CO)6, Journal of Sulfur Chemistry, 2020, 41(1), 13-18
Production Method 17
Reaction Conditions
1.1 Solvents: Hexane ; 2 h, 2 bar, 363 K
Reference
- Liquid phase dehydration of 1-indanol: Selective synthesis of indene over microporous acid catalysts, Microporous and Mesoporous Materials, 2015, 213, 85-94
Production Method 18
Production Method 19
Production Method 20
Reaction Conditions
1.1 Catalysts: Grubbs' catalyst Solvents: 1,2-Dichloroethane ; 17 h, rt
Reference
- Ligand Substitution of RuII-Alkylidenes to Ru(bpy)32+: Sequential Olefin Metathesis/Photoredox Catalysis, Chemistry - A European Journal, 2020, 26(8), 1772-1775
Indene Raw materials
- 2-Methylphenylacetylene
- Tridecane
- 2,3-dihydro-1H-inden-1-one
- 2,3-Dihydro-1-[(4-methoxyphenyl)methoxy]-1H-indene
- 1a,6a-Dihydro-6H-indeno[1,2-b]thiirene
- 1H-Indene,2,3-dihydromethyl-
- n-Pentadecane
- Indane
- 1H-Indene, octahydro-, trans-
Indene Preparation Products
- 4'-Hydroxy-3'-methylacetophenone (876-02-8)
- 2-Ethylphenol (90-00-6)
- 2-Methoxy-4-methylphenol (93-51-6)
- 2,6-Dimethylnaphthalene (581-42-0)
- 3′,5′-Dimethoxyacetophenone (39151-19-4)
- 3,4,5-Trimethoxytoluene (6443-69-2)
- Guaiacol (90-05-1)
- Naphthalene,decahydro-2-methyl- (2958-76-1)
- 2,4,6-Trimethylstyrene (769-25-5)
- Indane (496-11-7)
- 1,7-Dimethylnaphthalene (575-37-1)
- Cyclohexane,1-ethyl-2-methyl- (3728-54-9)
Indene Suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:95-13-6)茚
Order Number:LE1690346;LE13546
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:33
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
(CAS:95-13-6)Indene
Order Number:A845191
Stock Status:in Stock
Quantity:100g/2.5kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):283.0/153.0
Email:sales@amadischem.com
Indene Related Literature
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Related Categories
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- Solvents and Organic Chemicals Organic Compounds Hydrocarbons
- Solvents and Organic Chemicals Organic Compounds
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